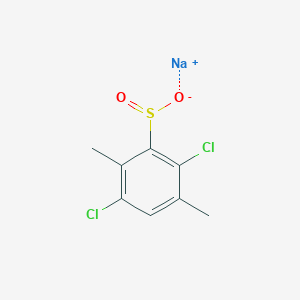

Sodium 2,5-dichloro-3,6-dimethylbenzene-1-sulfinate

CAS No.:

Cat. No.: VC17730492

Molecular Formula: C8H7Cl2NaO2S

Molecular Weight: 261.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7Cl2NaO2S |

|---|---|

| Molecular Weight | 261.10 g/mol |

| IUPAC Name | sodium;2,5-dichloro-3,6-dimethylbenzenesulfinate |

| Standard InChI | InChI=1S/C8H8Cl2O2S.Na/c1-4-3-6(9)5(2)8(7(4)10)13(11)12;/h3H,1-2H3,(H,11,12);/q;+1/p-1 |

| Standard InChI Key | QHFLDOGTAZUCNR-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC(=C(C(=C1Cl)S(=O)[O-])C)Cl.[Na+] |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a benzene ring substituted with two chlorine atoms at positions 2 and 5, two methyl groups at positions 3 and 6, and a sulfinate group () at position 1. This arrangement creates steric and electronic effects that influence its reactivity. The IUPAC name, sodium;2,5-dichloro-3,6-dimethylbenzenesulfinate, precisely denotes this substitution pattern.

Key structural identifiers include:

-

SMILES:

-

InChIKey:

The methyl groups enhance hydrophobicity, while the sulfinate group provides water solubility, making the compound amphiphilic.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 261.10 g/mol | |

| Purity | ≥95% | |

| Solubility | Water-soluble | |

| Storage Conditions | Moisture-sensitive, inert gas |

The compound’s solubility in polar solvents like water and dimethylformamide (DMF) facilitates its use in solution-phase reactions .

Synthesis Methods

General Sulfinate Synthesis Pathways

Sulfinates are typically synthesized via two routes:

Specific Considerations for Sodium 2,5-Dichloro-3,6-dimethylbenzene-1-sulfinate

While explicit synthesis details for this compound are scarce, analogous brominated aryl sulfinates have been prepared via electrophilic substitution. For instance, bromination of dimethylbenzene derivatives using in chloroform, followed by sulfonation and neutralization with sodium hydroxide, could be adapted . Key steps include:

-

Alkylation: Introducing methyl groups via Friedel-Crafts alkylation.

-

Halogenation: Chlorination using or .

-

Sulfonation: Reaction with sulfonating agents like chlorosulfonic acid .

Applications in Organic Synthesis

Intermediate for Sulfonamide and Thiosulfonate Formation

Sulfinates serve as precursors to sulfonamides (used in pharmaceuticals) and thiosulfonates (valuable in materials science). For example:

The dichloro and dimethyl substituents in this compound may enhance electrophilicity, accelerating nucleophilic substitutions.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, leverage sulfinates as coupling partners. The electron-withdrawing chlorine atoms activate the benzene ring toward metal insertion, facilitating bond formation .

| Parameter | Detail | Source |

|---|---|---|

| Signal Word | Warning | |

| Precautionary Statements | P261, P264, P271 | |

| Storage | Inert atmosphere, moisture-free |

Comparison with Related Sulfonates

Sodium 3,5-Dichloro-2-hydroxybenzenesulfonate (CAS: 54970-72-8)

| Parameter | Sodium 2,5-Dichloro-3,6-dimethylbenzene-1-sulfinate | Sodium 3,5-Dichloro-2-hydroxybenzenesulfonate |

|---|---|---|

| Substituents | 2,5-Cl; 3,6-CH3; 1-SO2Na | 3,5-Cl; 2-OH; 1-SO3Na |

| Solubility | Water-soluble | Water-soluble |

| Applications | Organic synthesis | Surfactants, antimicrobials |

The hydroxyl group in the latter compound enables hydrogen bonding, broadening its utility in aqueous systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume